molecular formula C6H11ClFNO2 B6221658 methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2757999-72-5

methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6221658
CAS No.: 2757999-72-5
M. Wt: 183.6
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Description

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride, a mixture of diastereomers, is a chemical compound with significant potential in scientific research and industrial applications. This compound features a fluorine atom and an amino group attached to a cyclobutane ring, which is carboxylated and methylated. The presence of fluorine often imparts unique chemical properties, making it a valuable candidate for various applications.

Synthetic Routes and Reaction Conditions:

  • Fluorination of Cyclobutane Derivatives: The synthesis can start with a cyclobutane derivative, which undergoes fluorination to introduce the fluorine atom at the desired position.

  • Amination: The fluorinated cyclobutane is then subjected to amination to introduce the amino group.

  • Carboxylation: The aminated compound is carboxylated to form the carboxylate group.

  • Methylation: Finally, methylation is performed to attach the methyl group, resulting in the formation of methyl 1-amino-3-fluorocyclobutane-1-carboxylate.

  • Hydrochloride Formation: The compound is then converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

  • Substitution: Substitution reactions can occur at the fluorine or amino positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various fluorinated and aminated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom can enhance binding affinity to biological targets, while the amino group can interact with enzymes or receptors. The specific mechanism would vary based on the application and the biological system involved.

Comparison with Similar Compounds

  • Methyl 1-amino-3-fluorocyclobutane-1-carboxylate (without hydrochloride)

  • Methyl 1-amino-3-chlorocyclobutane-1-carboxylate hydrochloride

  • Methyl 1-amino-3-bromocyclobutane-1-carboxylate hydrochloride

Uniqueness:

  • The presence of fluorine in methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride imparts unique chemical and physical properties compared to its chloro- and bromo- counterparts. Fluorine's high electronegativity and small size can significantly influence the compound's reactivity and biological activity.

This detailed overview provides a comprehensive understanding of methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride, its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2757999-72-5

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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